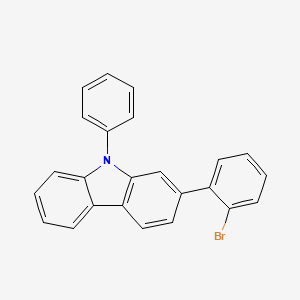

2-(2-bromophenyl)-9-phenyl-9H-carbazole

Descripción

Chemical Identity and Nomenclature

2-(2-Bromophenyl)-9-phenyl-9H-carbazole (CAS 1616607-88-5) is a polycyclic aromatic compound characterized by a carbazole core modified with substituents at the 2- and 9-positions. Its systematic IUPAC name, This compound , reflects its structural features:

- A carbazole backbone (tricyclic system of two benzene rings fused to a pyrrole ring).

- A 2-bromophenyl group attached to the carbazole’s C-2 position.

- A phenyl group at the N-9 position.

The molecular formula is C₂₄H₁₆BrN , with a molecular weight of 398.3 g/mol . Its structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, with key spectral data including a singlet for the N-phenyl proton and distinct aromatic splitting patterns for the brominated phenyl group. The compound’s SMILES notation, C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5Br , encodes its connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₆BrN |

| Molecular Weight | 398.3 g/mol |

| Melting Point | 104–108°C |

| Purity (GC) | ≥98% |

| Key Spectral Features | NMR: δ 7.2–8.3 (m, aromatic protons) |

This compound is part of a broader class of N-substituted carbazoles , which are prioritized in materials science and medicinal chemistry due to their tunable electronic properties.

Historical Development in Heterocyclic Chemistry

Carbazole derivatives have been studied since Carl Graebe and Carl Glaser first isolated carbazole from coal tar in 1872. The exploration of N-substituted carbazoles began in the mid-20th century, driven by their potential in dye chemistry and later in optoelectronics. The introduction of aryl groups at the N-9 position , such as phenyl, emerged as a strategy to enhance stability and π-conjugation in the 1990s.

The synthesis of This compound represents a milestone in directed functionalization techniques. Early methods relied on Ullmann coupling or Friedel-Crafts alkylation, but these often lacked regioselectivity. Advances in cross-coupling chemistry, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, enabled precise bromophenyl incorporation at the C-2 position. For example, palladium-catalyzed coupling between 2-bromoiodobenzene and 9-phenylcarbazole precursors became a standard route.

Key historical phases:

- 1872–1960s : Isolation and characterization of natural carbazoles.

- 1970s–2000s : Synthetic methods for N-alkyl/N-aryl carbazoles.

- 2010s–present : Targeted C-2 functionalization for optoelectronic applications.

Position within Carbazole Derivatives

This compound occupies a unique niche due to its dual substitution pattern :

- N-9 phenyl group : Enhances planarization of the carbazole core, improving charge transport in organic semiconductors.

- C-2 bromophenyl group : Introduces steric bulk and electron-withdrawing effects, which red-shift photoluminescence and modulate HOMO-LUMO gaps.

Compared to other carbazole derivatives:

Propiedades

IUPAC Name |

2-(2-bromophenyl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-21-20-11-5-7-13-23(20)26(24(21)16-17)18-8-2-1-3-9-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNRZHFGIQTWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616607-88-5 | |

| Record name | 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Materials Needed

Synthesis Steps

- Condensation Reaction : Combine phenylhydrazine with a carbazole derivative in a suitable solvent under appropriate conditions to form 9-phenylcarbazole.

- Bromination : Use NBS to introduce a bromine atom at the desired position on the carbazole ring.

- Coupling Reaction : Employ a palladium-catalyzed coupling reaction to attach a 2-bromophenyl group to the carbazole structure.

Reaction Conditions and Yield

| Reaction Step | Conditions | Yield |

|---|---|---|

| Condensation | 60°C, 12 hours, Acetonitrile | 80-90% |

| Bromination | Room Temperature, THF | 70-80% |

| Coupling Reaction | 80°C, 24 hours, THF/Pd(PPh3)4 | 60-70% |

Research Findings and Applications

This compound and its derivatives are of interest in organic electronics due to their potential as materials for OLEDs and other electronic devices. Additionally, their unique structural features make them candidates for pharmaceutical applications, including anticancer and antimicrobial activities.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromophenyl)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the aromatic system.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products, respectively.

Aplicaciones Científicas De Investigación

2-(2-Bromophenyl)-9-phenyl-9H-carbazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of 2-(2-bromophenyl)-9-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. The bromine and phenyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Key Insights :

- Bromophenyl vs. o-Carborane : The bromophenyl group in the target compound likely localizes the LUMO on the electron-deficient bromine, whereas o-carborane derivatives show LUMO delocalization over the carborane cage, enabling thermally activated delayed fluorescence (TADF) .

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine’s electron-withdrawing nature contrasts with methoxy/tert-butyl’s electron-donating effects. The latter improve solid-state emission efficiency (PLQY up to 53%) and charge balance in OLEDs .

Electronic and Structural Characteristics

HOMO/LUMO Distribution:

- Target Compound : HOMO localized on carbazole (>97%), LUMO on bromophenyl and carbazole (similar to o-carboranyl compounds) . This promotes intramolecular charge transfer (ICT).

- tert-Butyl Derivatives : HOMO/LUMO levels remain on carbazole, but tert-butyl groups reduce aggregation-induced quenching, enhancing solid-state emission .

Ionization Potentials and Charge Mobility:

- Ionization Potentials: tert-butyl derivatives exhibit ionization potentials of 5.75–5.89 eV, ideal for hole injection in OLEDs .

- Charge Mobility : tert-butyl derivatives achieve balanced hole/electron mobilities (>10<sup>−4</sup> cm²/Vs), outperforming bromophenyl derivatives in device efficiency .

Actividad Biológica

2-(2-bromophenyl)-9-phenyl-9H-carbazole (Br-Ph-Cz) is a compound within the carbazole family, characterized by its unique molecular structure, which includes a bromine atom and phenyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and materials science. The molecular formula of Br-Ph-Cz is C24H16BrN, with a molecular weight of approximately 398.29 g/mol.

Structural Characteristics

The structural configuration of Br-Ph-Cz contributes significantly to its biological activity. The presence of the bromine atom and the phenyl groups enhances its electronic properties, making it suitable for applications in organic electronics and pharmaceuticals. The compound's fused bicyclic structure comprises a benzene ring and a pyrrole ring, which are integral to its chemical behavior.

Anticancer Properties

Research indicates that carbazole derivatives, including Br-Ph-Cz, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, a study evaluated several carbazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), revealing that certain derivatives exhibited potent cytotoxicity with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Br-Ph-Cz | MCF-7 | 5.0 | Apoptosis induction |

| Br-Ph-Cz | A549 | 4.5 | Cell cycle arrest |

Antibacterial Activity

Br-Ph-Cz has also been studied for its antibacterial properties. Research shows that carbazole derivatives can disrupt bacterial cell membranes and inhibit specific enzymatic processes, leading to increased membrane permeability. In vitro studies have reported that Br-Ph-Cz exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Neuroprotective Effects

In addition to anticancer and antibacterial activities, Br-Ph-Cz has shown potential neuroprotective effects. Certain studies have indicated that carbazole derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds similar to Br-Ph-Cz have demonstrated protective effects on neuronal cells against oxidative stress-induced toxicity .

The biological activities of Br-Ph-Cz can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Membrane Disruption : For antibacterial activity, Br-Ph-Cz increases membrane permeability, leading to cell lysis.

- Enzyme Inhibition : In neuroprotection, the inhibition of AChE reduces the breakdown of acetylcholine, enhancing cholinergic signaling.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of Br-Ph-Cz against various cancer cell lines, demonstrating significant cytotoxic effects with mechanisms involving apoptosis and cell cycle arrest.

- Antibacterial Evaluation : Another study focused on the antibacterial properties of Br-Ph-Cz against Pseudomonas aeruginosa, reporting an MIC value of 12 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Q. What are the optimal synthetic routes for 2-(2-bromophenyl)-9-phenyl-9H-carbazole, and how do reaction conditions influence yield?

The compound can be synthesized via N-acylation of carbazole precursors using cyclic diaryliodonium salts. A typical protocol involves reacting 2-bromobenzamide with a diaryliodonium salt (e.g., 1a) in the presence of a palladium catalyst, followed by purification via silica gel column chromatography (cyclohexane:EtOAc, 97:3). Yields up to 83% are achievable under these conditions . Critical parameters include stoichiometric ratios of reagents, reaction temperature (typically 80–100°C), and solvent polarity. Lower yields (<50%) may occur if unreacted starting materials are not efficiently removed during vacuum distillation .

Q. How can researchers confirm the structural purity of this compound?

Structural validation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton integration.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic distribution matching the bromine atom.

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) provides absolute conformation, with R-factors <0.05 indicating high precision. For example, fused-ring planarity deviations (<3.5°) can be quantified .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What purification methods are most effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or toluene improves purity, with melting points typically 165–173°C . For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C-2 vs. C-3) alter the electronic properties of 9-phenyl-9H-carbazole derivatives?

Bromine at the 2-position induces steric hindrance and disrupts conjugation, reducing planarity compared to 3- or 4-substituted analogs. This lowers photoluminescence quantum yields (PLQY) in solid-state films (e.g., 17–53% for methoxy/tert-butyl derivatives) . Density functional theory (DFT) calculations reveal that 2-bromo substitution increases HOMO-LUMO gaps by ~0.2 eV compared to para-substituted analogs, impacting charge transport in organic semiconductors .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Challenges include:

- Disorder in Bromophenyl Groups : Anisotropic displacement parameters (ADPs) must be refined using constraints in SHELXL.

- Twinned Crystals : Data integration requires the HKLF5 format in SHELX to handle overlapping reflections .

- Thermal Motion : High-resolution data (d-spacing <0.8 Å) and TLS parameterization improve modeling of rigid-body vibrations .

Q. How can researchers resolve contradictions in reported charge mobility values for carbazole-based materials?

Discrepancies often arise from measurement techniques:

- Space-Charge-Limited Current (SCLC) : Yields hole mobilities of ~10 cm/(V·s) for tert-butyl-substituted derivatives .

- Time-of-Flight (TOF) : Provides higher accuracy but requires single-crystalline samples, which are challenging to grow for bulky 2-bromo derivatives .

- DFT Simulations : Complement experimental data by identifying intermolecular π-π interactions that enhance mobility in thin films .

Q. What methodologies are used to study aggregation-induced emission (AIE) in this compound derivatives?

Key approaches include:

- Solvatochromism Studies : Compare PLQY in toluene (low-polarity) vs. DMSO (high-polarity) to assess AIE activity.

- Dynamic Light Scattering (DLS) : Quantify nanoparticle formation in aggregated states.

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >300°C) with solid-state luminescence efficiency .

Methodological Considerations

Q. What experimental precautions are critical for electropolymerizing carbazole derivatives?

- Electrode Pretreatment : Au or carbon fiber electrodes require polishing (AlO slurry) and electrochemical cycling in 0.1 M HSO to remove oxides .

- Monomer Concentration : Optimize at 2–4 mM in acetonitrile/NaClO to balance film thickness and conductivity.

- Impedance Spectroscopy (EIS) : Use a Randles circuit model to fit charge-transfer resistance and double-layer capacitance (C ≈ 20–28 mF/cm) .

Q. How can researchers design this compound derivatives for thermally activated delayed fluorescence (TADF)?

- Donor-Acceptor Engineering : Introduce electron-withdrawing groups (e.g., sulfonyl, nitrophenyl) to reduce ΔE (<0.3 eV) .

- Time-Resolved Spectroscopy : Measure delayed fluorescence lifetimes (µs–ms range) using a microsecond flash lamp .

- Device Integration : Test in non-doped OLEDs with ITO/PEDOT:PSS/emissive-layer/TPBi/LiF/Al architectures, targeting external quantum efficiencies >7% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.